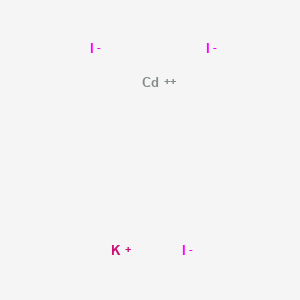

Cadmium potassium iodide (1/1/3)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cadmium iodide involves the addition of cadmium metal, or its oxide, hydroxide, or carbonate to hydroiodic acid. Alternatively, the compound can be made by heating cadmium with iodine . Potassium iodide is prepared by reacting iodine with potassium hydroxide . The synthesis of cadmium potassium iodide (1/1/3) specifically is not well-documented in the available literature.Molecular Structure Analysis

Cadmium iodide has a crystal structure typical for compounds of the form MX2 with strong polarization effects. The iodide anions in CdI2 form a hexagonal close-packed lattice, while the cadmium cations occupy all of the octahedral holes in alternating layers . A molecule of potassium iodide consists of one potassium cation and one iodide anion, which are held together by an ionic bond .Chemical Reactions Analysis

Cadmium iodide can react with aqueous ammonia to precipitate white cadmium hydroxide, which dissolves in excess ammonia . Potassium iodide can be oxidized into an I2 molecule by introducing an oxidizing agent to it .Physical And Chemical Properties Analysis

Cadmium iodide is a white hygroscopic solid with a density of 5.640 g/cm3. It has a melting point of 387 °C and a boiling point of 742 °C . Potassium iodide appears as cubical crystals, powder, or white granules. It has a density of 3.12 g/cm3, a melting point of 681 °C, and a boiling point of 1,330 °C .Safety And Hazards

Cadmium iodide is considered hazardous. It is toxic if swallowed or inhaled, and it is suspected of causing cancer. It may cause damage to organs through prolonged or repeated exposure . Potassium iodide is generally safe for use but can cause side effects such as vomiting, diarrhea, abdominal pain, rash, and swelling of the salivary glands .

Propiedades

IUPAC Name |

potassium;cadmium(2+);triiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.3HI.K/h;3*1H;/q+2;;;;+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWZIEXVOQBIBV-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[Cd+2].[I-].[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdI3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648448 |

Source

|

| Record name | Cadmium potassium iodide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium potassium iodide (1/1/3) | |

CAS RN |

14429-88-0 |

Source

|

| Record name | Cadmium potassium iodide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)